![molecular formula C10H15Cl2N3O2 B2396505 4-[6-(氨基甲基)吡啶-2-基]吗啉-3-酮二盐酸盐 CAS No. 2251053-70-8](/img/structure/B2396505.png)
4-[6-(氨基甲基)吡啶-2-基]吗啉-3-酮二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride is a chemical compound with the molecular formula C11H16N3O2·2HCl It is a derivative of morpholine and pyridine, featuring an aminomethyl group attached to the pyridine ring and a morpholinone structure
科学研究应用
4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and ligands.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Based on the anti-tubercular activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory concentrations against mycobacterium tuberculosis h37ra .
Action Environment
The compound’s potential anti-tubercular activity, as suggested by the activity of similar compounds, makes it a promising candidate for further study .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-cyanopyridine and morpholine.
Hydrogenation: 2-cyanopyridine undergoes hydrogenation to form 2-picolylamine.
Cyclization: The 2-picolylamine is then reacted with morpholine under specific conditions to form the morpholinone structure.
Aminomethylation: The resulting compound is further modified by introducing an aminomethyl group at the 6-position of the pyridine ring.
Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group allows for nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholinone derivatives.
相似化合物的比较
Similar Compounds
2-Picolylamine: A precursor in the synthesis of the target compound, known for its use as a ligand in coordination chemistry.
(6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride: A related compound with a similar aminomethyl-pyridine structure.
Uniqueness
4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride is unique due to its combined morpholinone and aminomethyl-pyridine structures, which provide distinct chemical reactivity and potential biological activity compared to its analogs.
属性
IUPAC Name |
4-[6-(aminomethyl)pyridin-2-yl]morpholin-3-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.2ClH/c11-6-8-2-1-3-9(12-8)13-4-5-15-7-10(13)14;;/h1-3H,4-7,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCGGTKDVRNYSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC(=N2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2396422.png)
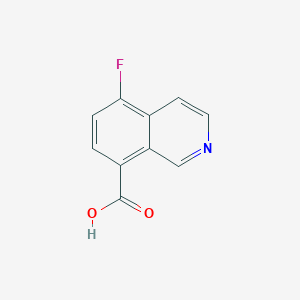
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B2396428.png)
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)
![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)
![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)
![2-[9-(3-METHOXYPHENYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE](/img/structure/B2396435.png)
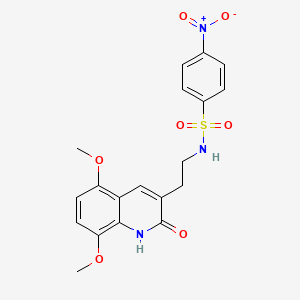
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2396440.png)
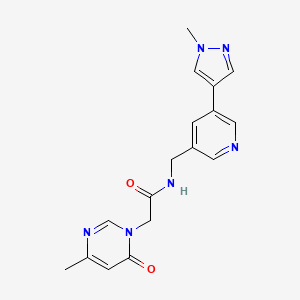
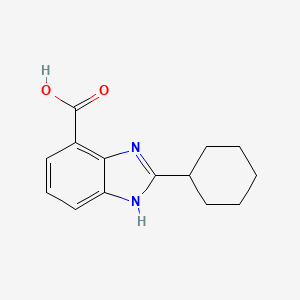
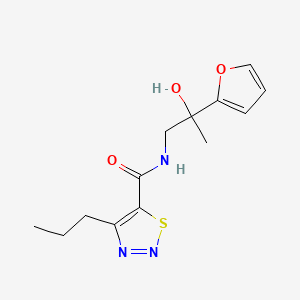
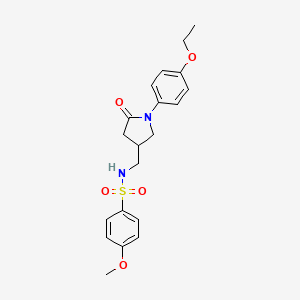
![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)
